

The Elusive Crystal Structure of 9-Anthraceneboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Anthraceneboronic acid

Cat. No.: B152767

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior and designing new applications. **9-Anthraceneboronic acid**, a key building block in organic synthesis, particularly for fluorescent probes and materials science, presents a curious case. Despite its wide utility, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its crystal structure remains unpublished in peer-reviewed literature or crystallographic databases.

This technical guide summarizes the available information on **9-Anthraceneboronic acid**, focusing on its synthesis and physicochemical properties, while highlighting the current knowledge gap regarding its crystal structure.

Physicochemical Properties

9-Anthraceneboronic acid is a pale yellow crystalline powder.^[1] A summary of its key physical and chemical properties is presented in Table 1.

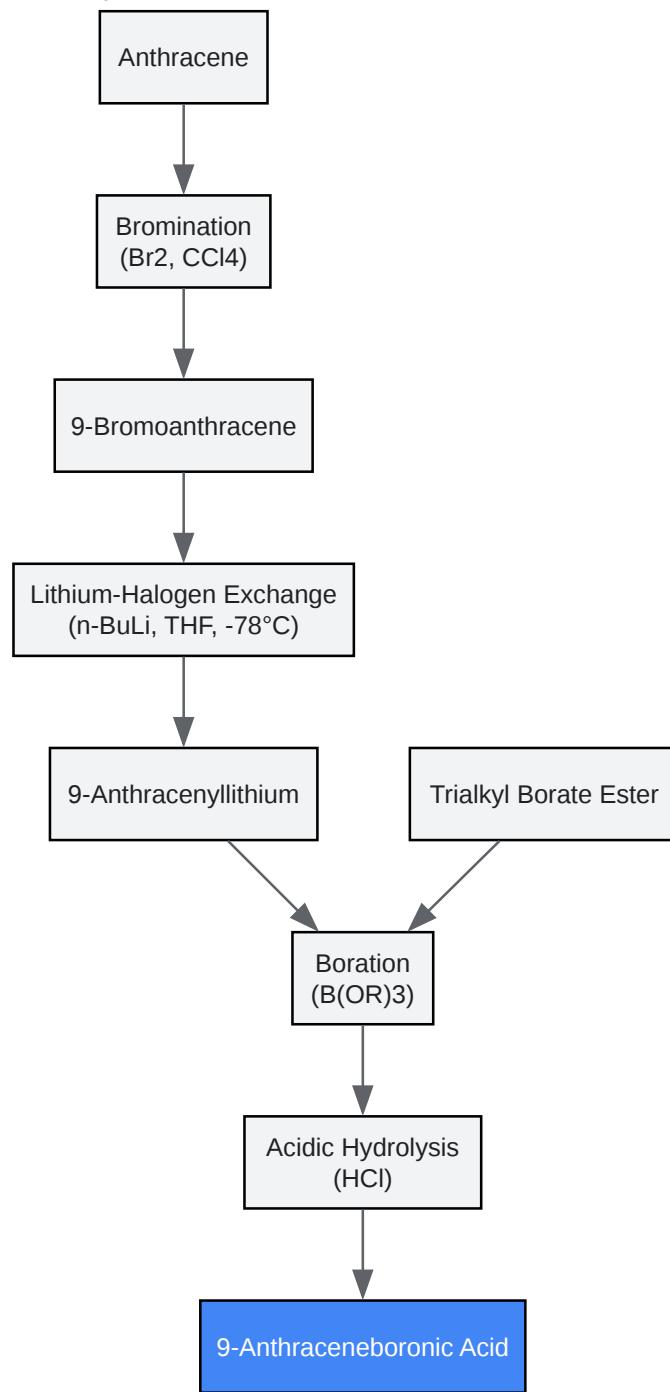
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ BO ₂	[2]
Molecular Weight	222.05 g/mol	[2]
Melting Point	217 °C	[3]
Appearance	Pale yellow crystalline powder	[1]
CAS Number	100622-34-2	[2]

Table 1: Physicochemical Properties of **9-Anthraceneboronic Acid**

Synthesis of 9-Anthraceneboronic Acid

The synthesis of **9-Anthraceneboronic acid** is typically achieved through a two-step process starting from anthracene. The general workflow involves the bromination of anthracene to form 9-bromoanthracene, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Experimental Protocol:


Step 1: Synthesis of 9-Bromoanthracene

- In a suitable reaction vessel, dissolve anthracene in a solvent such as carbon tetrachloride.
- Slowly add a solution of bromine in the same solvent to the anthracene solution. The reaction is typically carried out at room temperature.
- After the addition is complete, stir the mixture for a specified time to ensure the reaction goes to completion.
- The product, 9-bromoanthracene, can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of **9-Anthraceneboronic Acid**

- Dissolve the synthesized 9-bromoanthracene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes to the cooled solution. This initiates a lithium-halogen exchange, forming 9-anthracyllithium.
- After stirring for a period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture.
- Allow the reaction to warm to room temperature and then quench it by adding an aqueous acid solution (e.g., hydrochloric acid).
- Separate the organic layer and extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
- The crude **9-Anthraceneboronic acid** can be purified by recrystallization.

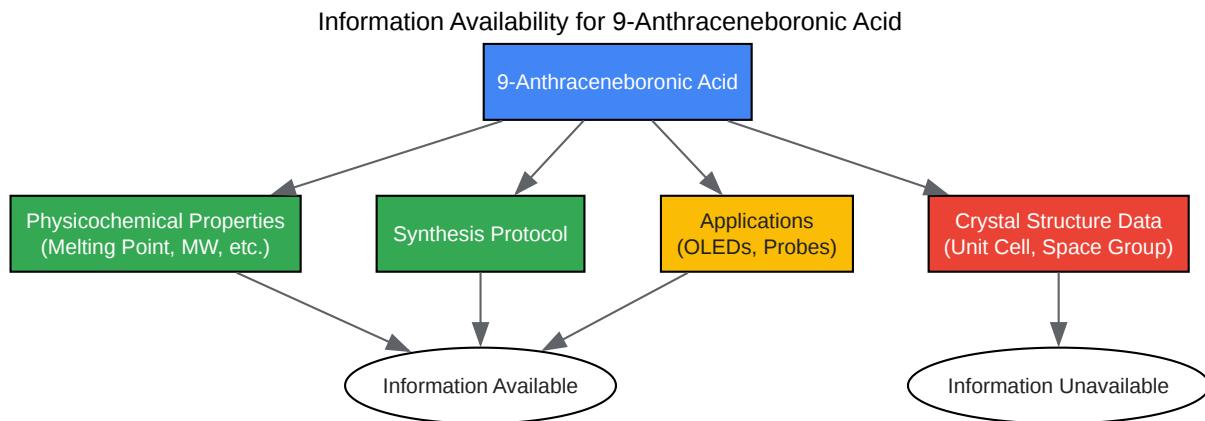
Synthesis of 9-Anthraceneboronic Acid

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **9-Anthraceneboronic acid**.

The Missing Piece: Crystal Structure Data

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature databases did not yield a published crystal structure for **9-Anthraceneboronic acid**. This means that crucial information such as the unit cell dimensions, space group, and atomic coordinates are not publicly available.


The crystal structure of a related compound, 4-(anthracen-9-yl)pyridine, has been determined, and its synthesis involved a derivative of **9-anthraceneboronic acid**.^[4] This suggests that crystallographic studies on derivatives are feasible and that single crystals of **9-anthraceneboronic acid** suitable for X-ray diffraction can likely be grown.

Future Outlook

The determination of the crystal structure of **9-Anthraceneboronic acid** would be a valuable contribution to the field. It would allow for:

- Computational Modeling: Accurate molecular models for computational studies to predict its reactivity and interaction with other molecules.
- Polymorphism Studies: Investigation of different crystalline forms (polymorphs) which could have different physical properties and applications.
- Rational Design: A better understanding of its solid-state packing to inform the design of new materials with desired optical and electronic properties.

Researchers in the field are encouraged to pursue the crystallization and single-crystal X-ray diffraction analysis of this important building block. The resulting data would provide a foundational piece of information for a wide range of chemical and materials science research.

[Click to download full resolution via product page](#)

Caption: Availability of technical data for **9-Anthraceneboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 9-Anthraceneboronic Acid | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-anthraceneboronic acid - 100622-34-2 - Structure, Synthesis, Properties [organoborons.com]
- 4. Crystal structure of 4-(anthracen-9-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Elusive Crystal Structure of 9-Anthraceneboronic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152767#9-anthraceneboronic-acid-crystal-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com